
CH5164840
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CH5164840 es un novedoso inhibidor de la proteína de choque térmico 90 (Hsp90). La proteína de choque térmico 90 es una chaperona molecular que desempeña un papel crucial en la maduración y estabilidad de las proteínas clientes, muchas de las cuales están involucradas en la progresión del cáncer. Al inhibir la proteína de choque térmico 90, this compound puede provocar la degradación de estas proteínas clientes oncogénicas, lo que exhibe una potente actividad antitumoral .
Análisis De Reacciones Químicas
CH5164840 experimenta diversas reacciones químicas, incluida la unión al dominio N-terminal de la proteína de choque térmico 90 con alta afinidad (Kd = 0,52 nM). Exhibe una fuerte actividad antiproliferativa contra líneas celulares de cáncer humano, como HCT116 y NCI-N87 . El compuesto es activo por vía oral con una vida media de 2,64 horas y demuestra una potente eficacia antitumoral .
Aplicaciones Científicas De Investigación
Antitumor Activity
CH5164840 has demonstrated remarkable antitumor activity across various cancer types:
- Non-Small Cell Lung Cancer (NSCLC) : In studies involving NSCLC cell lines and xenograft models, this compound exhibited enhanced antitumor effects when combined with erlotinib, an EGFR inhibitor. This combination therapy showed improved efficacy against tumors with EGFR overexpression and mutations, particularly in models resistant to erlotinib alone .
- Gastric and Breast Cancer : The compound has also shown effectiveness in gastric cancer cell lines (NCI-N87) and breast cancer cell lines (BT-474). In these models, this compound not only induced tumor regression but also enhanced the efficacy of HER2-targeted agents like trastuzumab and lapatinib .
Cancer Type | Model Used | Combination Therapy | Result |
---|---|---|---|
Non-Small Cell Lung | Xenograft Models | Erlotinib | Enhanced antitumor activity |
Gastric Cancer | NCI-N87 | Trastuzumab, Lapatinib | Tumor regression observed |
Breast Cancer | BT-474 | Trastuzumab, Lapatinib | Significant combination efficacy |
Case Studies
- NSCLC Study : A study demonstrated that this compound not only inhibited tumor growth but also suppressed ERK signaling pathways when used alongside erlotinib in NCI-H1975 xenograft models resistant to erlotinib. This suggests a potential strategy for overcoming resistance mechanisms in NSCLC .
- Gastric Cancer Study : In another investigation, oral administration of this compound led to significant tumor regression in gastric cancer models. The study highlighted its selective targeting of tumor tissues while sparing normal tissues from toxicity .
- Combination with HER2 Inhibitors : Research indicated that this compound effectively reduced the levels of phosphorylated Akt in tumors but not in normal tissues, showcasing its potential for targeted therapy without systemic toxicity .
Clinical Implications
The promising preclinical results have paved the way for clinical trials investigating this compound's efficacy in various cancers. Its ability to enhance the effects of established therapies positions it as a valuable candidate for combination treatments aimed at improving patient outcomes.
Mecanismo De Acción
CH5164840 ejerce sus efectos al inhibir la proteína de choque térmico 90, lo que lleva a la degradación de múltiples proteínas clientes involucradas en la progresión del tumor. Esta inhibición interrumpe varias vías de señalización oncogénicas, lo que resulta en la inhibición del crecimiento, la muerte celular y la antiangiogénesis . El compuesto suprime eficazmente la señalización de ERK y anula la fosforilación de Stat3, lo que mejora la actividad antitumoral de erlotinib en modelos resistentes .
Comparación Con Compuestos Similares
CH5164840 es único debido a su estructura macrocíclica y alta afinidad de unión al dominio N-terminal de la proteína de choque térmico 90. Compuestos similares incluyen otros inhibidores de la proteína de choque térmico 90, como ganetespib y luminespib, que también se dirigen a la proteína de choque térmico 90, pero pueden diferir en sus estructuras químicas y afinidades de unión . La potente actividad antitumoral de this compound y su eficacia en terapias combinadas resaltan su potencial como un valioso agente terapéutico en el tratamiento del cáncer .
Métodos De Preparación
CH5164840 se identificó mediante una selección virtual basada en una estructura tridimensional. La ruta sintética implica el diseño y la síntesis de una estructura macrocíclica de 2-amino-6-arilpirimidina . Los detalles específicos sobre las condiciones de reacción y los métodos de producción industrial no están fácilmente disponibles en la literatura.
Actividad Biológica
CH5164840 is a novel inhibitor of heat shock protein 90 (Hsp90), which has garnered attention for its potential therapeutic applications in oncology. Hsp90 is a crucial molecular chaperone involved in the stabilization and maturation of various client proteins, including many that are implicated in cancer progression. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.
Hsp90 Inhibition
this compound functions primarily by inhibiting the ATPase activity of Hsp90, leading to the degradation of several oncogenic client proteins. This inhibition disrupts critical signaling pathways involved in tumor growth and survival, particularly those associated with the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) .
Client Protein Degradation
The degradation of client proteins such as EGFR, HER2, and MET is a significant outcome of Hsp90 inhibition. Studies have shown that this compound effectively reduces the levels of these proteins in various non-small cell lung cancer (NSCLC) cell lines, thereby suppressing downstream signaling pathways like AKT and ERK .
In Vitro Studies
In vitro assessments have demonstrated that this compound exhibits potent antiproliferative activity across multiple NSCLC cell lines, regardless of their genetic mutations. The IC50 values for this compound ranged from 140 to 550 nM , indicating strong growth inhibition compared to erlotinib, which showed a broader range of IC50 values (4.7 to 13,000 nM) .
Cell Line | Genetic Profile | IC50 (nM) this compound | IC50 (nM) Erlotinib |
---|---|---|---|
PC-9 | EGFR ΔE746-A750 | 140 | 4.7 |
HCC827 | EGFR ΔE746-A750 | 150 | 6.5 |
NCI-H292 | Wild-type EGFR | 300 | 13000 |
NCI-H1975 | EGFR T790M and L858R mutant | 550 | 2000 |
A549 | K-ras mutant | 450 | 500 |
In Vivo Studies
In vivo studies using xenograft models have further confirmed the antitumor efficacy of this compound. Daily oral administration resulted in significant tumor growth inhibition (TGI) across various models:
- NCI-H1650 (EGFR mutant, PTEN null) : Maximum TGI of 131% .
- NCI-H292 (wild-type EGFR) : Significant reduction in tumor size.
- NCI-H1975 (EGFR T790M) : Enhanced efficacy when combined with erlotinib .
Case Studies
Combination Therapy with Erlotinib
A notable study explored the synergistic effects of combining this compound with erlotinib in NSCLC models. The combination treatment not only enhanced cell growth inhibition but also significantly reduced phosphorylation levels of Stat3, a marker associated with tumor progression. This suggests that this compound may overcome resistance mechanisms associated with erlotinib treatment .
HER2-Overexpressing Cancers
In HER2-overexpressing cancer models such as NCI-N87 gastric and BT-474 breast cancer cell lines, this compound demonstrated substantial antitumor activity both alone and in combination with HER2-targeted therapies like trastuzumab and lapatinib. This highlights its potential as part of combination therapy strategies against aggressive tumors .
Safety Profile
The safety profile of this compound has been evaluated in preclinical studies, showing good tolerability at therapeutic doses without significant toxicity observed in treated animals . This aspect is crucial for its potential transition into clinical trials.
Propiedades
Fórmula molecular |
C19H23N5O2S |
---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
4-amino-18,20-dimethyl-7-thia-3,5,11,15-tetrazatricyclo[15.3.1.12,6]docosa-1(21),2(22),3,5,17,19-hexaene-10,16-dione |
InChI |
InChI=1S/C19H23N5O2S/c1-11-8-12(2)14-9-13(11)15-10-17(24-19(20)23-15)27-7-4-16(25)21-5-3-6-22-18(14)26/h8-10H,3-7H2,1-2H3,(H,21,25)(H,22,26)(H2,20,23,24) |
Clave InChI |
OMFBVBRFVYLRQT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C1C3=CC(=NC(=N3)N)SCCC(=O)NCCCNC2=O)C |
SMILES canónico |
CC1=CC(=C2C=C1C3=CC(=NC(=N3)N)SCCC(=O)NCCCNC2=O)C |
Apariencia |
white solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CH5164840; CH-5164840; CH 5164840. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.